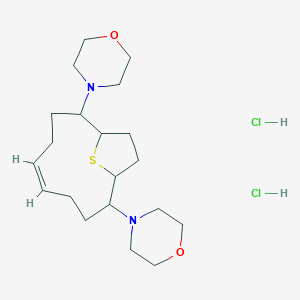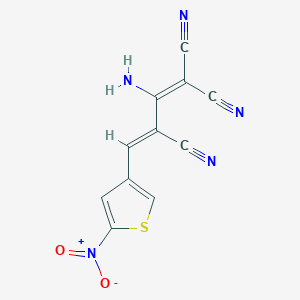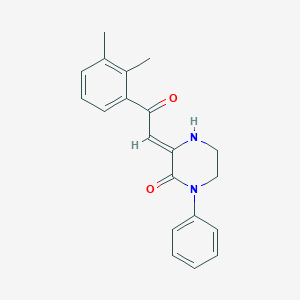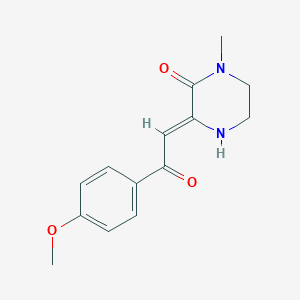
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride, also known as DMTMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride acts as a fluorescence probe by binding to metal ions and undergoing a conformational change that results in an increase in fluorescence intensity. The mechanism of action for its use as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to have no significant effect on cell viability or apoptosis in various cell lines. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has several advantages for use in lab experiments, including its high sensitivity and selectivity for metal ions, as well as its low toxicity. However, one limitation of using this compound is its relatively low photodynamic therapy efficacy compared to other photosensitizers.
未来方向
For research involving 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride include the development of more efficient synthesis methods, the investigation of its potential as a theranostic agent for cancer treatment, and the exploration of its anti-inflammatory effects in vivo. Additionally, the use of this compound as a probe for the detection of other analytes, such as biomolecules, is an area of potential future research.
合成方法
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride can be synthesized using various methods, including the reaction of 1,6-dibromohexane with 2,5-dimorpholinothiophene followed by dehydrohalogenation, or the reaction of 2,5-dimorpholinothiophene with 1,6-dibromo-2,5-dithiaundecane followed by dehydrohalogenation. These methods have been optimized to produce high yields of this compound with high purity.
科学研究应用
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, this compound has been used as a precursor for the synthesis of other thiophene-containing compounds.
属性
CAS 编号 |
174198-14-2 |
|---|---|
分子式 |
C20H36Cl2N2O2S |
分子量 |
439.5 g/mol |
IUPAC 名称 |
4-[(5Z)-9-morpholin-4-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]morpholine;dihydrochloride |
InChI |
InChI=1S/C20H34N2O2S.2ClH/c1-2-4-6-18(22-11-15-24-16-12-22)20-8-7-19(25-20)17(5-3-1)21-9-13-23-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChI 键 |
COKHSQFFUNNTDY-UAIGNFCESA-N |
手性 SMILES |
C/1CC(C2CCC(S2)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
规范 SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
同义词 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




